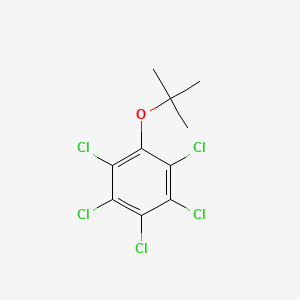
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is an organic compound characterized by a benzene ring substituted with five chlorine atoms and a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene typically involves the chlorination of a benzene derivative followed by the introduction of the tert-butoxy group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chlorinated benzene ring can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of substituted benzene derivatives with amine or thiol groups.
Applications De Recherche Scientifique
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated benzene ring and tert-butoxy group allow it to bind to specific sites on these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
1-tert-Butoxy-4-chlorobenzene: Similar structure but with fewer chlorine atoms, leading to different reactivity and applications.
1-tert-Butoxy-2-propanol: Contains a tert-butoxy group but lacks the chlorinated benzene ring, resulting in different chemical properties.
Uniqueness: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is unique due to its high degree of chlorination and the presence of the tert-butoxy group
Propriétés
Numéro CAS |
89752-05-6 |
|---|---|
Formule moléculaire |
C10H9Cl5O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H9Cl5O/c1-10(2,3)16-9-7(14)5(12)4(11)6(13)8(9)15/h1-3H3 |
Clé InChI |
SWJXHYGKWGDBIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















